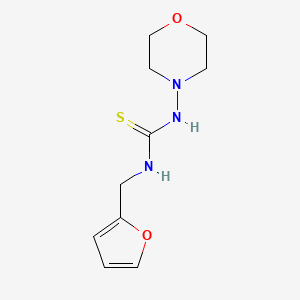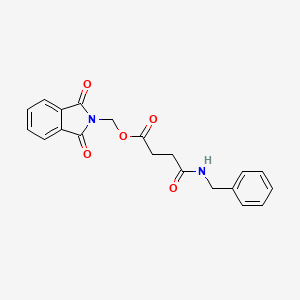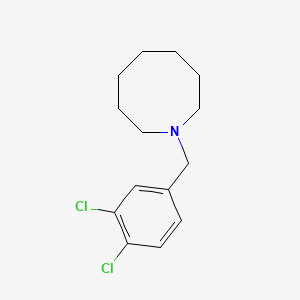![molecular formula C21H22F2N2O5 B4698757 diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4698757.png)
diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate
説明
Diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate, also known as DAPI, is a fluorescent stain commonly used in scientific research. DAPI is a synthetic compound that binds to DNA and emits a blue fluorescence when excited by ultraviolet light. This property makes it a valuable tool in various fields of research, including cell biology, microbiology, and genetics.
作用機序
The mechanism of action of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate involves its specific binding to the minor groove of double-stranded DNA. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has a planar structure that allows it to intercalate between the base pairs of DNA. The amino groups of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate form hydrogen bonds with the phosphate groups of DNA, while the carbonyl groups form van der Waals interactions with the base pairs. This binding results in a conformational change in the DNA, which leads to the emission of blue fluorescence when excited by ultraviolet light.
Biochemical and Physiological Effects:
diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with DNA replication or transcription. However, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate can cause DNA damage if exposed to high-intensity light for prolonged periods. Therefore, it is important to use appropriate safety measures when handling diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate.
実験室実験の利点と制限
The advantages of using diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate in lab experiments include its high specificity for DNA, its ability to stain living and fixed cells, and its compatibility with various microscopy techniques. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is also relatively inexpensive and easy to use. However, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has some limitations, including its inability to distinguish between live and dead cells, its sensitivity to photobleaching, and its potential for causing DNA damage.
将来の方向性
There are several future directions for research involving diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate. One area of interest is the development of new fluorescent dyes that can selectively stain specific regions of DNA, such as telomeres or centromeres. Another area of research is the use of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate in combination with other fluorescent dyes to visualize multiple cellular structures simultaneously. Additionally, there is a need for further studies on the potential DNA damage caused by diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate, and the development of safer alternatives.
科学的研究の応用
Diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is widely used in scientific research for various applications. One of the most common uses of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is as a fluorescent stain for DNA in microscopy. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate binds specifically to the minor groove of double-stranded DNA, allowing for visualization of the nucleus in living and fixed cells. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is also used in flow cytometry to identify and quantify cells based on their DNA content. In addition, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has been used in studies of chromatin structure, DNA replication, and cell cycle progression.
特性
IUPAC Name |
dipropan-2-yl 5-[(2,4-difluorophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O5/c1-11(2)29-19(26)13-7-14(20(27)30-12(3)4)9-16(8-13)24-21(28)25-18-6-5-15(22)10-17(18)23/h5-12H,1-4H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFVLPHZHFNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)

![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4698716.png)
![methyl 1-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4698717.png)
![{2-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4698733.png)
![5-(2-bromobenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4698744.png)

![N-[3-(acetylamino)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4698754.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4698764.png)